molecular formula C6H9ClN2O B3215061 1-(1H-imidazol-1-yl)acetone hydrochloride CAS No. 1158457-23-8

1-(1H-imidazol-1-yl)acetone hydrochloride

Cat. No. B3215061
CAS RN: 1158457-23-8
M. Wt: 160.60
InChI Key: ZMLZOMOQPWMJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-imidazol-1-yl)acetone hydrochloride is a chemical compound with the molecular formula C6H8N2O.ClH . It is a solid substance and is part of the imidazole family, a group of five-membered heterocyclic compounds that possess three carbon, two nitrogen, and four hydrogen atoms .


Molecular Structure Analysis

The molecular structure of 1-(1H-imidazol-1-yl)acetone hydrochloride consists of an imidazole ring attached to an acetone group . The imidazole ring is a five-membered heterocyclic moiety that contains two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(1H-imidazol-1-yl)acetone hydrochloride are not detailed in the available literature, imidazole compounds are known for their broad range of chemical and biological properties . They are often used as synthons in the development of new drugs .


Physical And Chemical Properties Analysis

1-(1H-imidazol-1-yl)acetone hydrochloride is a solid at room temperature . It has a molecular weight of 160.6 . The compound is likely to be highly soluble in water and other polar solvents, similar to other imidazole compounds .

Scientific Research Applications

properties

IUPAC Name

1-imidazol-1-ylpropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-6(9)4-8-3-2-7-5-8;/h2-3,5H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLZOMOQPWMJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-imidazol-1-yl)acetone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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